molecular formula C22H27N5O4 B4172314 N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No. B4172314
M. Wt: 425.5 g/mol
InChI Key: KBPIASGNVHSVIQ-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives that have been studied extensively for their pharmacological properties.

Mechanism of Action

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes or proteins. In cancer research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide inhibits the activity of CK2, which leads to the inhibition of cell growth and induction of apoptosis. In Alzheimer's disease research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine and improvement in cognitive function. In Parkinson's disease research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in dopaminergic neurons.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide improves cognitive function by increasing the levels of acetylcholine. In Parkinson's disease research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide protects dopaminergic neurons from oxidative stress and inflammation, which leads to an improvement in motor function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments include its potency, selectivity, and low toxicity. N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a high potency in inhibiting specific enzymes or proteins, which makes it a valuable tool for studying their biological functions. N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide is also selective in its inhibition, which reduces the risk of off-target effects. Moreover, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has a low toxicity profile, which makes it a safer option for in vitro and in vivo experiments.
The limitations of using N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments include its limited solubility and stability. N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide is unstable in acidic conditions, which can affect its potency and selectivity.

Future Directions

The potential applications of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in various diseases make it an exciting target for future research. Some of the future directions for N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide research include:
1. Development of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide analogs with improved solubility and stability.
2. Investigation of the efficacy of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in combination with other therapeutic agents.
3. Study of the pharmacokinetics and pharmacodynamics of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in animal models and humans.
4. Investigation of the role of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in other diseases such as diabetes and cardiovascular diseases.
5. Development of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide as a diagnostic tool for specific diseases.
Conclusion:
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide is a chemical compound that has shown promising results as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide as a therapeutic agent and its role in various diseases.

Scientific Research Applications

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has shown promising results as a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
In Alzheimer's disease research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been studied for its potential as a neuroprotective agent. N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-24-8-10-25(11-9-24)19-5-3-2-4-18(19)23-22(28)17-6-7-20(21(16-17)27(29)30)26-12-14-31-15-13-26/h2-7,16H,8-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPIASGNVHSVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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